Cas no 901263-63-6 (1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo4,3-cquinoline)

1-(3-Chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a fluorinated pyrazoloquinoline derivative characterized by its unique heterocyclic structure, incorporating both chlorophenyl and phenyl substituents. This compound exhibits potential utility in pharmaceutical and materials research due to its structural complexity and functional group diversity. The presence of fluorine and chlorine atoms enhances its reactivity and binding affinity, making it a candidate for drug discovery, particularly in targeting specific biological pathways. Its rigid fused-ring system may also contribute to stability in various chemical environments. Researchers value this compound for its synthetic versatility and potential applications in developing novel therapeutic agents or advanced organic materials.
1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo4,3-cquinoline structure
901263-63-6 structure
Product Name:1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo4,3-cquinoline
CAS No:901263-63-6
MF:C22H13ClFN3
MW:373.810127019882
CID:5940926
Update Time:2025-05-22

1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo4,3-cquinoline
    • 1-(3-chlorophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline
    • Inchi: 1S/C22H13ClFN3/c23-15-7-4-8-17(11-15)27-22-18-12-16(24)9-10-20(18)25-13-19(22)21(26-27)14-5-2-1-3-6-14/h1-13H
    • InChI Key: HNXCAMMFAIDIEA-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(F)=CC=2)C2N(C3=CC=CC(Cl)=C3)N=C(C3=CC=CC=C3)C=2C=1

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Additional information on 1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo4,3-cquinoline

1-(3-Chlorophenyl)-8-Fluoro-3-Phenyl-1H-Pyrazolo[4,3-c]Quinoline: A Comprehensive Overview

The compound 1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS No. 901263-63-6) is a highly specialized heterocyclic aromatic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazoloquinolines, which are known for their unique structural features and diverse biological activities. The molecule incorporates a pyrazole ring fused to a quinoline framework, with substituents at specific positions that confer distinct chemical and biological properties.

The pyrazolo[4,3-c]quinoline core is a fused bicyclic system that combines the structural elements of pyrazole and quinoline. This fusion creates a rigid and planar structure, which is often associated with enhanced stability and bioavailability. The presence of electron-withdrawing groups such as chlorine and fluorine at specific positions (e.g., 3-chlorophenyl and 8-fluoro) further modulates the electronic properties of the molecule. These substituents can influence the compound's reactivity, solubility, and interaction with biological targets.

Recent studies have highlighted the potential of 1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline as a promising candidate in drug discovery. For instance, research has demonstrated its ability to act as a selective inhibitor of certain kinases, which are key enzymes involved in cellular signaling pathways. This property makes it a valuable tool in the development of targeted therapies for diseases such as cancer, where kinase activity plays a critical role in tumor growth and metastasis.

In addition to its pharmacological applications, this compound has also been explored for its potential in materials science. The rigid aromatic structure of pyrazolo[4,3-c]quinoline derivatives makes them suitable candidates for use in organic electronics. Recent advancements have shown that these compounds can exhibit semiconducting properties, making them ideal for applications in organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). The incorporation of halogen substituents further enhances their electronic characteristics, paving the way for innovative materials with tailored properties.

The synthesis of 1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is followed by a series of coupling reactions to form the quinoline framework and introduce the desired substituents. The use of advanced catalytic systems and precise reaction conditions ensures high yields and excellent purity of the final product. Researchers have also explored alternative synthetic routes to optimize the production process and reduce costs.

From an analytical standpoint, this compound has been extensively characterized using modern spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses provide critical insights into its molecular structure, stereochemistry, and physical properties. For example, X-ray crystallography has revealed that 1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline adopts a planar conformation due to extensive conjugation within the molecule.

Recent breakthroughs in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. Advanced molecular modeling techniques have been employed to predict its binding affinity to various biological targets and simulate its interactions within complex systems. These computational studies complement experimental findings and provide a robust foundation for rational drug design.

In conclusion, 1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS No. 901263-63-6) represents a cutting-edge compound with multifaceted applications across chemistry and pharmacology. Its unique structural features, coupled with recent advancements in synthesis and characterization techniques, position it as a key player in both academic research and industrial development.

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